molecular formula C22H21N3O3 B3206121 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040663-67-9

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B3206121
CAS RN: 1040663-67-9
M. Wt: 375.4 g/mol
InChI Key: TYUPVKKAZAIISY-UHFFFAOYSA-N
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Description

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide, also known as L-732,138, is a compound that has been studied for its potential use in treating various diseases. It belongs to the class of dihydropyridine derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide involves the inhibition of calcium channels in the cell membrane, leading to a decrease in intracellular calcium concentration. This, in turn, leads to the relaxation of smooth muscle cells and a decrease in blood pressure. 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of hypertension and cardiovascular diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide in lab experiments is its high potency and selectivity for calcium channels and topoisomerase II. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide and its potential side effects.

Scientific Research Applications

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide has been studied for its potential use in treating various diseases such as hypertension, cardiovascular diseases, and cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide has shown to reduce blood pressure and improve cardiac function.

properties

IUPAC Name

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-20(13-11-17-7-3-1-4-8-17)23-24-22(28)19-12-14-21(27)25(16-19)15-18-9-5-2-6-10-18/h1-10,12,14,16H,11,13,15H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPVKKAZAIISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-oxo-N'-(3-phenylpropanoyl)-1,6-dihydropyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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